

Navigating the Nuances of Dorsomorphin A: A Technical Support Guide

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Compound of Interest		
Compound Name:	dorsmanin A	
Cat. No.:	B185159	Get Quote

Introduction

Dorsomorphin A, also widely known as Compound C, is a cornerstone tool for researchers investigating the roles of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling. While potent in its primary inhibitory actions, its utility can be complicated by off-target effects that may lead to confounding results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to anticipate, troubleshoot, and interpret the potential off-target effects of Dorsomorphin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Dorsomorphin A?

Dorsomorphin A is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki (inhibition constant) of 109 nM in cell-free assays.[1][2][3][4][5][6][7] It is widely used to probe the physiological and pathological roles of the AMPK signaling pathway.

Q2: What are the major, well-documented off-target effects of Dorsomorphin A?

Beyond AMPK, Dorsomorphin A is a recognized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream mediators SMAD1/5/8.[2][4][5][8]

Troubleshooting & Optimization





Additionally, it has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) type-2 receptor (Flk1/KDR), which can impact angiogenesis.[9][10]

Q3: I am seeing effects on p38 MAPK and Akt signaling in my experiment when using Dorsomorphin A. Is this expected?

Yes, this is a potential off-target effect. Studies have shown that Dorsomorphin A can affect the phosphorylation status of p38 MAPK and Akt in different cell systems, sometimes in a ligand-independent manner at higher concentrations.[11][12] It is crucial to monitor these pathways to ensure the observed phenotype is not a result of these off-target activities.

Q4: Can Dorsomorphin A influence cellular processes other than those directly regulated by AMPK and BMP?

Absolutely. Due to its impact on multiple signaling pathways, Dorsomorphin A has been observed to influence a variety of cellular processes, including:

- Autophagy: It can inhibit autophagic proteolysis.[1]
- Apoptosis: It has been shown to induce apoptosis in cancer cells.[13]
- Cell Differentiation: It can promote cardiomyogenesis and neural differentiation in stem cells while inhibiting osteogenic differentiation.[2][5][14]
- Gene Transcription: It can reduce the transcription of genes like hepatic hepcidin.[1][8]

Troubleshooting Guide

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Observed Issue	Potential Cause (Off-Target Effect)	Recommended Action
Unexpected changes in angiogenesis or vascular development.	Inhibition of VEGF type-2 receptor (Flk1/KDR).[9][10]	1. Use a more selective BMP inhibitor like DMH1 if the goal is to target BMP signaling without affecting angiogenesis. 2. Validate findings with siRNA/shRNA knockdown of AMPK or BMP receptors. 3. Test a structurally unrelated VEGF receptor inhibitor as a control.
Altered cell differentiation outcome not consistent with AMPK inhibition.	Inhibition of BMP type I receptors (ALK2/3/6).[5][14]	1. Use a more specific AMPK activator (e.g., A-769662) or a different AMPK inhibitor to confirm the phenotype. 2. Rescue the phenotype by adding recombinant BMP ligands. 3. Analyze the phosphorylation status of SMAD1/5/8 to confirm BMP pathway inhibition.
Effects on cell viability or apoptosis that cannot be explained by AMPK's role.	Inhibition of Heat Shock Factor 1 (HSF1) nuclear translocation. [13]	1. Measure the expression and localization of HSF1 and its target genes (e.g., HSP70). 2. Compare the effects with other known HSF1 inhibitors.
Ligand-independent activation or inhibition of p38 MAPK or Akt pathways.	Direct or indirect off-target effects of Dorsomorphin A at higher concentrations.[11][12]	1. Perform a dose-response experiment to find the minimal effective concentration. 2. Include controls that measure p-p38 and p-Akt levels in the absence of your primary stimulus. 3. Use specific inhibitors for the p38 and Akt



pathways to dissect the observed effects.

Quantitative Data Summary: Dorsomorphin A Inhibition Profile

Target	Inhibition Value	Assay Type	Reference
АМРК	Ki = 109 nM	Cell-free kinase assay	[1][2][4][5][6][7]
BMP4-induced SMAD1/5/8 phosphorylation	IC50 = 0.47 μM	Cell-based assay (PASMCs)	[1]

Note: IC50 and Ki values can vary between different assay systems and conditions.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay for AMPK Inhibition

- Objective: To determine the in vitro inhibitory activity of Dorsomorphin A on AMPK.
- Methodology:
 - Partially purify AMPK from rat liver.
 - Prepare a reaction mixture containing purified AMPK, a suitable substrate peptide (e.g., "SAMS" peptide), and $y^{-32}P$ -ATP in a kinase buffer.
 - Add varying concentrations of Dorsomorphin A (or DMSO as a vehicle control) to the reaction mixture.
 - Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
 - Stop the reaction and spot the mixture onto phosphocellulose paper.
 - Wash the paper to remove unincorporated y-32P-ATP.



- Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity.
- Calculate the Ki value from the dose-response curve.

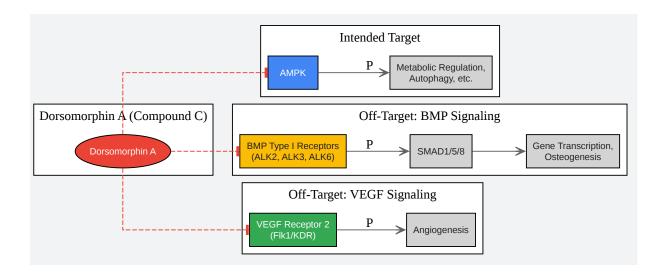
Protocol 2: Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

- Objective: To assess the inhibitory effect of Dorsomorphin A on BMP signaling in a cellular context.
- Methodology:
 - Culture cells (e.g., C2C12 myoblasts or pulmonary artery smooth muscle cells) to subconfluency.
 - Serum-starve the cells for several hours to reduce basal signaling.
 - Pre-treat the cells with various concentrations of Dorsomorphin A (or DMSO) for 30-60 minutes.
 - Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2 or BMP4) for 30-60 minutes.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-SMAD1/5/8 and total SMAD1 (as a loading control).
 - Incubate with a suitable HRP-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify band intensities to determine the extent of inhibition.[11]

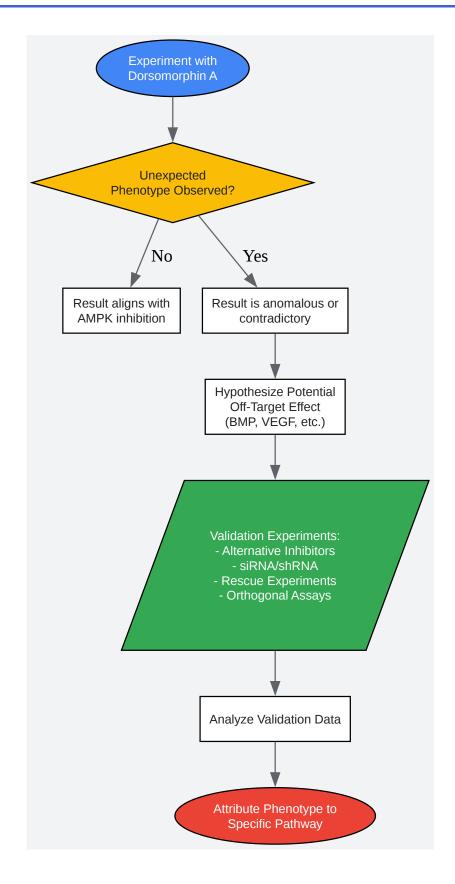


Visualizing the Pathways and Workflows









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